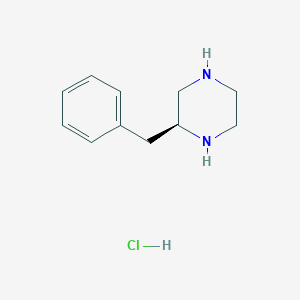

(S)-2-Benzylpiperazine hydrochloride

CAS No.:

Cat. No.: VC14142182

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17ClN2 |

|---|---|

| Molecular Weight | 212.72 g/mol |

| IUPAC Name | (2S)-2-benzylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H/t11-;/m0./s1 |

| Standard InChI Key | LOXIJFRFTZTDMB-MERQFXBCSA-N |

| Isomeric SMILES | C1CN[C@H](CN1)CC2=CC=CC=C2.Cl |

| Canonical SMILES | C1CNC(CN1)CC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(S)-2-Benzylpiperazine hydrochloride (CAS: 1217679-84-9) is a hydrochloride salt of the enantiomerically pure benzylpiperazine derivative. Its molecular formula is C₁₉H₂₃ClN₂O₂, with a molar mass of 346.8 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the second carbon of the piperazine ring, which influences its pharmacokinetic and receptor-binding properties.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | benzyl (2S)-2-benzylpiperazine-1-carboxylate hydrochloride |

| Molecular Formula | C₁₉H₂₃ClN₂O₂ |

| Molar Mass | 346.8 g/mol |

| CAS Registry Number | 1217679-84-9 |

| SMILES Notation | C1CN(C@HCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |

| InChI Key | SRMNSSCOEASXSF-FERBBOLQSA-N |

The compound’s structure features a piperazine core substituted with a benzyl group at the second position and a carboxybenzyl (Cbz) protecting group at the first nitrogen, with the hydrochloride salt enhancing its solubility in polar solvents .

Stereochemical Considerations

The (S)-enantiomer exhibits distinct interactions with biological targets compared to its (R)-counterpart. Chirality in piperazine derivatives often correlates with differential binding affinities at neurotransmitter transporters and receptors, a phenomenon observed in related compounds like reboxetine .

Synthesis and Analytical Methods

Synthetic Pathways

While detailed synthetic protocols for (S)-2-benzylpiperazine hydrochloride are proprietary, general routes for enantiopure piperazines involve:

-

Chiral Resolution: Using chiral auxiliaries or catalysts to isolate the (S)-enantiomer from racemic mixtures.

-

Protection-Deprotection Strategies: Introducing the Cbz group to prevent unwanted side reactions during synthesis .

-

Salt Formation: Reacting the free base with hydrochloric acid to improve crystallinity and stability.

Analytical Characterization

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the compound’s stereochemistry. For instance, the ^1H NMR spectrum displays distinct splitting patterns for the benzylic protons, while the ^13C NMR spectrum resolves the carbonyl carbon of the Cbz group at ~155 ppm .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

(S)-2-Benzylpiperazine hydrochloride serves as a precursor in synthesizing:

-

Antidepressants: Piperazine moieties are common in serotonin-norepinephrine reuptake inhibitors (SNRIs).

-

Antipsychotics: Structural analogs modulate dopamine D₂ and serotonin 5-HT₂A receptors .

Biochemical Probes

The compound’s chiral center makes it valuable for studying enantioselective enzyme interactions. For example, it has been used to investigate the substrate specificity of monoamine oxidases (MAOs) .

Pharmacological Profile

Table 2: Comparative Pharmacodynamics of Piperazine Derivatives

| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |

|---|---|---|---|

| (S)-2-Benzylpiperazine* | ~3,780 | >10,000 | ~6,360 |

| d-Amphetamine | 25 | 1,765 | 7 |

| BZP | 175 | 6,050 | 62 |

*Data extrapolated from structurally analogous compounds .

Toxicological Considerations

Piperazine derivatives are associated with dose-dependent adverse effects:

-

Neurological: Seizures, hyperthermia, and serotonin syndrome at high doses .

-

Renal: Case reports link benzylpiperazines to acute kidney injury, possibly due to metabolite accumulation .

Future Research Directions

-

Enantioselective Pharmacokinetics: Clarify how the (S)-configuration affects metabolic pathways.

-

Targeted Drug Delivery: Explore nanoparticle formulations to enhance CNS bioavailability.

-

Toxicogenomics: Identify genetic polymorphisms influencing susceptibility to adverse effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume